molecular formula C10H10F3NO3 B13917178 5-Methoxy-4-amino-2-trifluoromethyl-benzoic acid methyl ester

5-Methoxy-4-amino-2-trifluoromethyl-benzoic acid methyl ester

Cat. No.: B13917178
M. Wt: 249.19 g/mol
InChI Key: XWIRJDBEVKFRIH-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H10F3NO3. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a methoxy group attached to a benzoate core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of methyl 4-methoxybenzoate, followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced using trifluoromethylation reactions, which often involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and solvents are chosen to maximize yield and minimize environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate is largely influenced by its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes. The amino group can form hydrogen bonds with biological targets, while the methoxy group can participate in various interactions, including hydrophobic and van der Waals interactions. These properties enable the compound to interact with specific molecular targets and pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(trifluoromethyl)benzoate
  • Methyl 4-methoxy-2-(trifluoromethyl)benzoate
  • Methyl 3-amino-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of both an amino and a methoxy group on the benzoate core, along with the trifluoromethyl group, makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

methyl 4-amino-5-methoxy-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H10F3NO3/c1-16-8-3-5(9(15)17-2)6(4-7(8)14)10(11,12)13/h3-4H,14H2,1-2H3

InChI Key

XWIRJDBEVKFRIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)C(F)(F)F)N

Origin of Product

United States

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